Senicapoc

Ion Channel Pharmacology Potassium Channel Modulator Gardos Channel

Senicapoc (ICA-17043) is the gold-standard reference compound for KCa3.1 target validation. Its unique 12.8-day human half-life, oral bioavailability, and CNS penetrance distinguish it from clotrimazole or TRAM-34. With proven efficacy in SAD mouse models at 10 mg/kg BID and established neuroinflammatory pain reversal, this is the only clinically-tested Gardos channel inhibitor suitable for chronic in vivo studies. Choose Senicapoc for reproducible, translationally relevant results.

Molecular Formula C20H15F2NO
Molecular Weight 323.3 g/mol
CAS No. 289656-45-7
Cat. No. B1681619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSenicapoc
CAS289656-45-7
Synonymsis(4-fluorophenyl)phenylacetamide
ICA 17043
ICA-17043
ICA17043
senicapoc
Molecular FormulaC20H15F2NO
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C(=O)N
InChIInChI=1S/C20H15F2NO/c21-17-10-6-15(7-11-17)20(19(23)24,14-4-2-1-3-5-14)16-8-12-18(22)13-9-16/h1-13H,(H2,23,24)
InChIKeySCTZUZTYRMOMKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Senicapoc (CAS 289656-45-7): Clinically-Validated KCa3.1/Gardos Channel Blocker for Translational Sickle Cell, Neuroinflammation, and Ion Channel Research


Senicapoc (ICA-17043) is a potent, selective, and orally bioavailable small molecule inhibitor of the intermediate-conductance calcium-activated potassium channel (KCa3.1, also known as the Gardos channel or KCNN4) [1]. It was originally developed as a clinical candidate for sickle cell disease (SCD), demonstrating a robust ability to block Ca2+-induced rubidium flux and inhibit red blood cell dehydration with an IC50 of 11 nM and 30 nM, respectively . With a human half-life of 12.8 days, senicapoc exhibits vastly superior pharmacokinetic properties compared to earlier KCa3.1 blockers like clotrimazole and TRAM-34 [2].

Why Senicapoc is Not Interchangeable with Generic KCa3.1 Channel Blockers: The Critical Role of Oral Bioavailability and Translational Relevance


Substituting senicapoc with other KCa3.1 inhibitors such as clotrimazole or TRAM-34 introduces significant experimental variability and translational risk due to stark pharmacokinetic and physicochemical differences. Unlike senicapoc, which is orally bioavailable and demonstrates remarkable metabolic stability in humans (half-life of 12.8 days) [1], clotrimazole and TRAM-34 are not orally available, have significantly shorter half-lives, and are acid-sensitive [2]. These properties render the comparators unsuitable for the same in vivo dosing regimens or repurposing applications that require stable systemic exposure, making senicapoc the unique, clinically-tested reference standard for in vivo KCa3.1 target validation.

Quantitative Evidence for Senicapoc: Head-to-Head and Cross-Study Comparative Data for Informed Procurement


Potency and Selectivity: Senicapoc vs. TRAM-34 at the KCa3.1 Channel

Senicapoc demonstrates superior potency at the KCa3.1 channel compared to the widely used tool compound TRAM-34. Senicapoc exhibits an IC50 of ~11 nM, while TRAM-34 shows an IC50 of ~20 nM. Both compounds share a high degree of subtype-selectivity, with approximately 1000-fold selectivity over KCa2.x channels [1].

Ion Channel Pharmacology Potassium Channel Modulator Gardos Channel

Clinical Hemoglobin Response: Senicapoc vs. Voxelotor in Sickle Cell Disease Patients

In a re-analysis of Phase III clinical trial data, a lower dose of senicapoc achieved a more pronounced improvement in hemolysis (as indicated by hemoglobin increase) compared to a higher dose of voxelotor. Senicapoc treatment led to a >10 g/L hemoglobin increase from baseline in a significantly higher proportion of patients (up to 68% for some subgroups) compared to the 38-59% response rate reported for voxelotor at 900-1500 mg/day [1].

Sickle Cell Disease Hemoglobin Anemia Clinical Trial

In Vivo CNS Efficacy and Tolerability: Senicapoc vs. Gabapentin for Neuropathic Pain

In a rat model of peripheral nerve injury (CCI), senicapoc (100 mg/kg, p.o.) significantly reversed tactile allodynia to a similar degree as the standard-of-care drug gabapentin. However, unlike gabapentin, senicapoc achieved this therapeutic effect without causing any overt impact on locomotor activity [1].

Neuropathic Pain Microglia Allodynia KCa3.1 CNS Penetration

In Vivo Efficacy in Ocular Angiogenesis: Senicapoc vs. Thalidomide for CNV Inhibition

In a mouse model of laser-induced choroidal neovascularization (CNV), a single intravitreal injection of senicapoc (4 μg) inhibited CNV size by 24% on day 7 post-laser. This was compared to a 56% inhibition with thalidomide (24 μg) and a 21% inhibition with sodium butyrate (100 μg) [1].

Ophthalmology Choroidal Neovascularization Angiogenesis AMD KCa3.1

Optimal Scientific and Preclinical Application Scenarios for Senicapoc Procurement


In Vivo Target Validation for KCa3.1/Gardos Channel in Sickle Cell and Anemia Models

Procure senicapoc as the reference compound for establishing proof-of-concept in transgenic mouse models of sickle cell disease (e.g., SAD mouse). Its well-documented in vivo efficacy, including dose-dependent increases in hemoglobin and decreases in RBC dehydration and hemolysis [1], makes it the ideal tool to validate new genetic or pharmacological interventions targeting the Gardos channel. Dosing regimens (e.g., 10 mg/kg twice daily) are established and can be directly replicated [2].

CNS Neuroinflammation and Pain Model Studies Requiring a Brain-Penetrant KCa3.1 Blocker

Use senicapoc in rodent models of neuropathic pain, Alzheimer's disease, or ischemic stroke where microglial KCa3.1 is implicated. Its proven high CNS penetrance and oral bioavailability [3] are critical differentiators that enable straightforward in vivo dosing for chronic studies. The demonstrated efficacy in reversing allodynia with a favorable side-effect profile versus gabapentin [4] provides a strong rationale for its use as a positive control or therapeutic lead in neuroinflammatory research.

Benchmarking Novel KCa3.1 Inhibitors in Selectivity and Pharmacokinetic Assays

Employ senicapoc as a key comparator in the characterization of new chemical entities targeting KCa3.1. Its high potency (IC50 11 nM) and exquisite selectivity (~1000-fold over KCa2.x) [5] set a high benchmark for in vitro activity. Furthermore, its unique and superior human pharmacokinetic profile (12.8-day half-life) [6] makes it the relevant reference standard when evaluating the translational potential of novel compounds intended for oral, once-daily (or less frequent) human dosing.

Investigating KCa3.1 Function in Non-Erythroid Cell Types (e.g., Immune Cells, Fibroblasts, Cancer Cells)

Utilize senicapoc as a well-validated chemical probe to interrogate the functional role of KCa3.1 in cellular activation, migration, and proliferation in diverse cell types including T-cells, microglia, vascular smooth muscle cells, and cancer cells [7]. Its clinical history and extensive preclinical characterization provide a robust and interpretable data context that tool compounds like TRAM-34 may lack, particularly for studies aiming to bridge in vitro findings to in vivo or translational hypotheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Senicapoc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.